molecular formula C11H17N3O5 B13388670 4-amino-1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-5-methyl-1,2-dihydropyrimidin-2-one

4-amino-1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-5-methyl-1,2-dihydropyrimidin-2-one

Cat. No.: B13388670
M. Wt: 271.27 g/mol
InChI Key: CNVRVGAACYEOQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methyl-2’-O-methylcytidine is a modified nucleoside that plays a significant role in various biological processes. It is a derivative of cytidine, where the cytosine base is methylated at the 5th carbon position, and the ribose sugar is methylated at the 2’-O position. This compound is found in RNA and DNA and is involved in the regulation of gene expression and the stability of nucleic acids .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-2’-O-methylcytidine typically involves the methylation of cytidine derivatives. One common method includes the use of methyl iodide as a methylating agent in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis .

Industrial Production Methods

Industrial production of 5-methyl-2’-O-methylcytidine may involve large-scale methylation reactions using optimized conditions to ensure high yield and purity. The process often includes purification steps such as crystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2’-O-methylcytidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Methyl-2’-O-methylcytidine has numerous applications in scientific research:

    Chemistry: Used as a building block in the synthesis of modified nucleic acids.

    Biology: Studied for its role in RNA modification and gene expression regulation.

    Medicine: Investigated for its potential in cancer therapy due to its ability to inhibit DNA synthesis and induce apoptosis in cancer cells.

    Industry: Utilized in the development of nucleoside analogs for therapeutic applications.

Mechanism of Action

The mechanism of action of 5-methyl-2’-O-methylcytidine involves its incorporation into nucleic acids, where it can affect the stability and function of RNA and DNA. It targets specific enzymes involved in methylation and demethylation processes, thereby influencing gene expression and cellular functions. The compound can also interact with RNA polymerase and other transcription factors, modulating the transcriptional activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methyl-2’-O-methylcytidine is unique due to the presence of both the 5-methyl and 2’-O-methyl groups, which confer distinct chemical and biological properties. This dual modification enhances its stability and resistance to enzymatic degradation, making it a valuable tool in nucleic acid research and therapeutic applications .

Properties

IUPAC Name

4-amino-1-[4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-5-methylpyrimidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O5/c1-5-3-14(11(17)13-9(5)12)10-8(18-2)7(16)6(4-15)19-10/h3,6-8,10,15-16H,4H2,1-2H3,(H2,12,13,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNVRVGAACYEOQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.